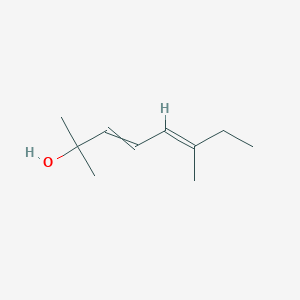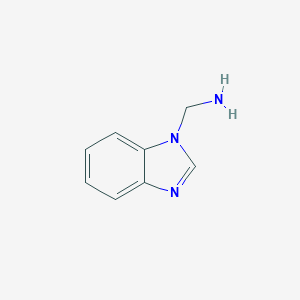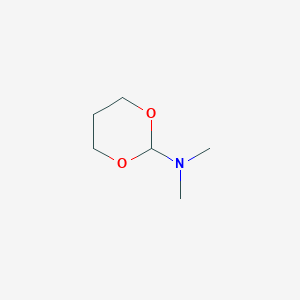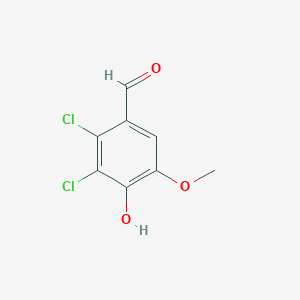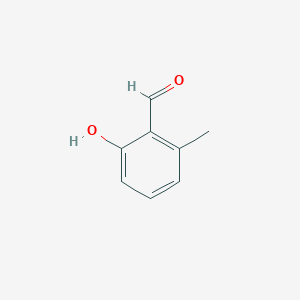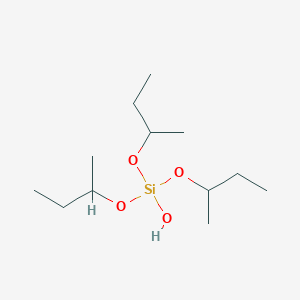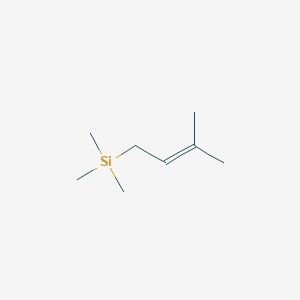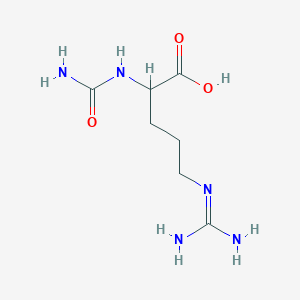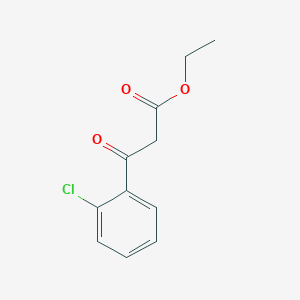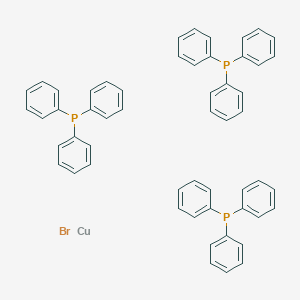
溴三(三苯基膦)铜(I)
描述
Bromotris(triphenylphosphine)copper(I) is an organocopper compound with the molecular formula C54H45BrCuP3. It is a coordination complex consisting of a copper(I) center bonded to three triphenylphosphine ligands and one bromide ion. This compound is known for its use as a catalyst in various organic synthesis reactions due to its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
科学研究应用
Bromotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in cross-coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Materials Science: It is employed in the synthesis of conductive polymers and other advanced materials.
Biochemistry: It is used in the study of copper-containing enzymes and proteins, providing insights into their structure and function.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
作用机制
Target of Action
Bromotris(triphenylphosphine)copper(I) is an organic complex comprised of copper, bromine, and three triphenylphosphine molecules It is known to be used extensively in various scientific research fields, including organic synthesis, materials science, and biochemistry .
Action Environment
The action of Bromotris(triphenylphosphine)copper(I) can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that its stability and efficacy could be affected by exposure to oxygen, moisture, or temperatures outside this range.
准备方法
Bromotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) bromide with triphenylphosphine in an appropriate solvent such as diethyl ether. The reaction typically involves stirring copper(I) bromide and triphenylphosphine in diethyl ether at room temperature, followed by filtration and drying to obtain the desired product . The reaction can be represented as follows:
CuBr+3P(C6H5)3→Cu(P(C6H5)3)3Br
化学反应分析
Bromotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) complexes.
Reduction: It can participate in reduction reactions, often reducing other compounds while itself being reduced to elemental copper.
Substitution: The bromide ion can be substituted by other ligands, leading to the formation of different copper(I) complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions[3][3].
相似化合物的比较
Bromotris(triphenylphosphine)copper(I) can be compared with other copper(I) complexes such as:
Chlorotris(triphenylphosphine)copper(I): Similar in structure but with a chloride ion instead of a bromide ion.
Bis(triphenylphosphine)copper(I) borohydride: Contains two triphenylphosphine ligands and a borohydride ion.
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: Contains four acetonitrile ligands and a tetrafluoroborate ion.
The uniqueness of Bromotris(triphenylphosphine)copper(I) lies in its specific coordination environment and the presence of the bromide ion, which can influence its reactivity and stability in different catalytic processes.
属性
IUPAC Name |
bromocopper;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPGKOIQZWUPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45BrCuP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460045 | |
| Record name | Bromotris(triphenylphosphine)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15709-74-7 | |
| Record name | Bromotris(triphenylphosphine)copper(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of Bromotris(triphenylphosphine)copper(I), and how does its structure contribute to its activity?
A1: Bromotris(triphenylphosphine)copper(I) acts as a catalyst in various reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. Its effectiveness in CuAAC is attributed to the triphenylphosphine ligands, which stabilize the copper(I) center and facilitate the formation of the active catalytic species. In the context of nitrobenzene reduction, Bromotris(triphenylphosphine)copper(I) catalyzes the reaction in the presence of hydrogen gas, resulting in the formation of aniline as the major product [, ]. The reaction proceeds through the formation of intermediate copper hydride species, as evidenced by the isolation of the intermediate [CuHPPh3Br]2 [].
Q2: Can you elaborate on the use of Bromotris(triphenylphosphine)copper(I) in synthesizing polymers and bioconjugates?
A2: Bromotris(triphenylphosphine)copper(I) is an efficient catalyst for CuAAC reactions, making it valuable for synthesizing complex macromolecules. For instance, it enables the preparation of water-soluble camptothecin-polyoxetane conjugates, promising agents for targeted drug delivery in cancer therapy []. It has also been employed to create thermoresponsive poly(N-isopropylacrylamide) conjugated hyaluronan, demonstrating its utility in developing advanced biomaterials [].
Q3: How does the choice of catalyst (CuBr(PPh3)3 vs. CuSO4/ascorbic acid) affect the properties of polymers synthesized via CuAAC?
A3: Research comparing Bromotris(triphenylphosphine)copper(I) and copper sulfate/ascorbic acid as catalysts for CuAAC in the synthesis of poly(N-isopropylacrylamide) conjugated hyaluronan revealed that Bromotris(triphenylphosphine)copper(I) results in better grafting efficiency in aqueous solutions []. This difference might be due to the pre-formed copper(I) species in Bromotris(triphenylphosphine)copper(I) and the stabilizing effect of the triphenylphosphine ligands. While both catalytic systems led to polymers with comparable thermoresponsive behaviors, residual copper levels were similar despite purification efforts [].
Q4: What are the limitations of using Bromotris(triphenylphosphine)copper(I) in large-scale applications?
A4: One limitation of Bromotris(triphenylphosphine)copper(I) is the challenge of removing residual copper from the final product, even after purification []. This is crucial for biological applications where copper contamination can be detrimental. Additionally, the synthesis and handling of Bromotris(triphenylphosphine)copper(I) often require air-free techniques due to the sensitivity of the copper(I) center to oxidation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


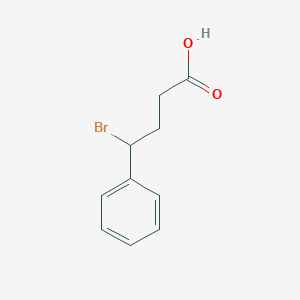
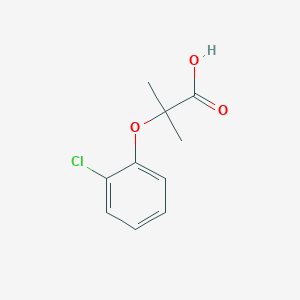
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
